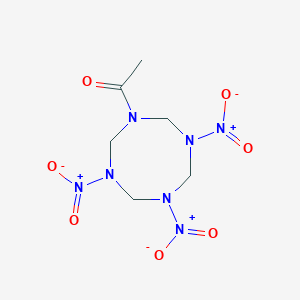
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone” is a term associated with a range of products and technologies, particularly in the field of solid-phase extraction (SPE) and heat exchange applications. In the context of SPE, this compound refers to a series of cartridges and columns used for sample preparation and analyte enrichment. These products are designed to facilitate the extraction and concentration of contaminants from various samples, making them essential tools in analytical chemistry and environmental monitoring .
Métodos De Preparación
The preparation of 1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges involves the use of silica-based and polymeric-based stationary phase chemistries. These cartridges are designed for compatibility with automated SPE instruments, such as the Dionex AutoTrace 280 SPE instrument. The synthetic routes for these cartridges typically involve the functionalization of silica or polymer backbones with specific chemical groups to enhance their affinity for target analytes. For example, divinylbenzene (DVB) and polyvinylpyrrolidone (PVP) are commonly used in the preparation of hydrophilic reversed-phase (HRP) cartridges .
Análisis De Reacciones Químicas
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges are primarily used for the extraction and concentration of analytes rather than undergoing chemical reactions themselves. the analytes extracted using these cartridges can undergo various chemical reactions, such as oxidation, reduction, and substitution, depending on the nature of the analyte and the conditions used. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions using halogenated compounds .
Aplicaciones Científicas De Investigación
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and environmental science. In chemistry, they are used for the preconcentration of trace contaminants in water samples, facilitating the detection of pesticides, pharmaceuticals, and other organic pollutants. In biology and medicine, this compound cartridges are employed for the extraction of biomolecules, such as proteins and nucleic acids, from complex biological matrices. In environmental science, these cartridges are used for monitoring water quality and detecting pollutants in natural water sources .
Mecanismo De Acción
The mechanism of action of 1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges is based on the principles of solid-phase extraction. The stationary phase within the cartridge interacts with the target analytes through various mechanisms, such as adsorption, ion exchange, and hydrophobic interactions. The analytes are retained on the stationary phase while impurities are washed away. The retained analytes can then be eluted using an appropriate solvent, allowing for their subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) .
Comparación Con Compuestos Similares
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone cartridges can be compared with other SPE products, such as C18 and C8 cartridges, which are also used for the extraction and concentration of analytes. While C18 and C8 cartridges are primarily used for non-polar and moderately polar compounds, this compound HRP cartridges are designed for a broader range of analytes, including both polar and non-polar compounds. This versatility makes this compound cartridges unique and highly valuable in various analytical applications .
Propiedades
Número CAS |
13980-00-2 |
|---|---|
Fórmula molecular |
C6H11N7O7 |
Peso molecular |
293.2 g/mol |
Nombre IUPAC |
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C6H11N7O7/c1-6(14)7-2-8(11(15)16)4-10(13(19)20)5-9(3-7)12(17)18/h2-5H2,1H3 |
Clave InChI |
CJYDNDLQIIGSTH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
13980-00-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


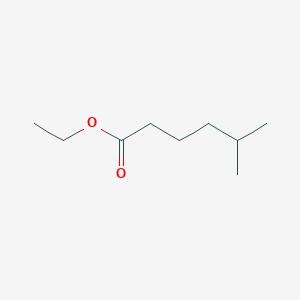
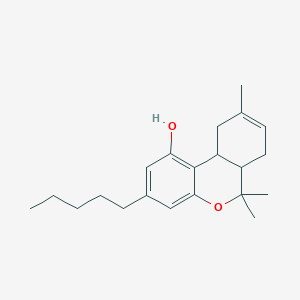
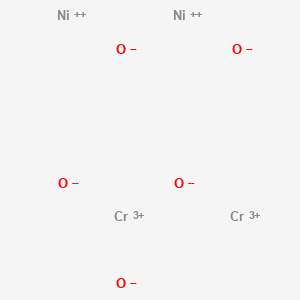
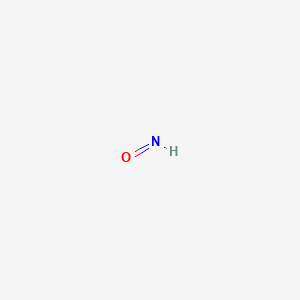
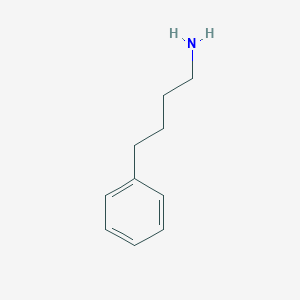
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
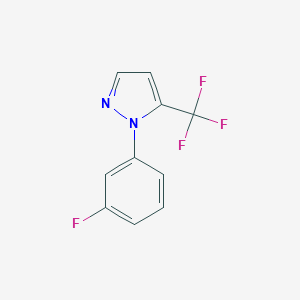
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
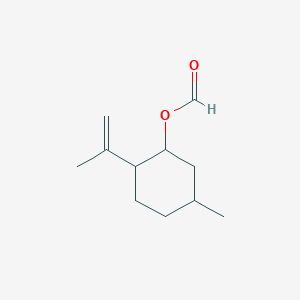

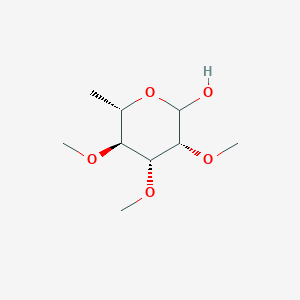
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
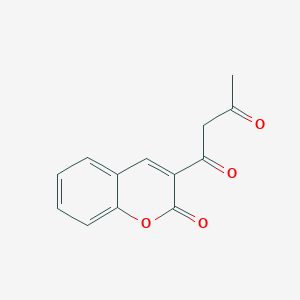
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
